(4-Bromothiazol-2-YL)methanamine
Overview
Description
“(4-Bromothiazol-2-YL)methanamine” is a chemical compound with the molecular formula C4H5BrN2S . It has an average mass of 193.065 Da and a monoisotopic mass of 191.935669 Da . It is used for laboratory chemicals and the manufacture of chemical compounds .
Molecular Structure Analysis
The InChI code for “(4-Bromothiazol-2-YL)methanamine” is 1S/C4H6BrN2S/c5-3-2-8-4(1-6)7-3/h2,8H,1,6H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“(4-Bromothiazol-2-YL)methanamine” has a molecular weight of 194.08 . It should be stored at a temperature of 28°C .Scientific Research Applications
Synthesis and Characterization
- The compound 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, which bears resemblance to (4-Bromothiazol-2-YL)methanamine in structure, was successfully synthesized and characterized through various spectroscopic techniques. This highlights the potential for similar methods to be applied to the synthesis and analysis of (4-Bromothiazol-2-YL)methanamine (Shimoga et al., 2018).
Antitumor Activity
- A study on functionalized mono-, bis-, and tris-(S)-{(2S,4R,8R)-8-ethyl-quinuclidin-2-yl}methanamines, which are structurally related to (4-Bromothiazol-2-YL)methanamine, demonstrated in vitro antitumor activity against various human cancer cell lines. This suggests potential applications of (4-Bromothiazol-2-YL)methanamine in cancer research (Károlyi et al., 2012).
Antimicrobial Properties
- Research on derivatives of methanamine compounds, which includes (4-Bromothiazol-2-YL)methanamine, has shown that these compounds can exhibit antimicrobial properties. This was evidenced by the synthesis of [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine derivatives and their subsequent evaluation for antibacterial and antifungal activities (Thomas et al., 2010).
Application in Catalysis
- The synthesis of (4-Phenylquinazolin-2-yl)methanamine, a compound structurally akin to (4-Bromothiazol-2-YL)methanamine, was reported for use in transfer hydrogenation reactions with ruthenium complexes. This indicates the potential of (4-Bromothiazol-2-YL)methanamine in catalytic applications (Karabuğa et al., 2015).
Selective Detection of Ions
- In a study exploring the reaction of dibromonaphthalene-1,4-dione with pyridyl amines, a product structurally related to (4-Bromothiazol-2-YL)methanamine was able to selectively detect Hg and Ni ions. This suggests a potential application of (4-Bromothiazol-2-YL)methanamine in selective ion detection (Aggrwal et al., 2021).
Bone Disorder Treatment
- A compound structurally related to (4-Bromothiazol-2-YL)methanamine, identified as a wingless beta-catenin agonist, showed promising results in increasing bone formation rate, suggesting a potential application in the treatment of bone disorders (Pelletier et al., 2009).
Safety And Hazards
The safety data sheet for “(4-Bromothiazol-2-YL)methanamine” indicates that it is harmful if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .
properties
IUPAC Name |
(4-bromo-1,3-thiazol-2-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2S/c5-3-2-8-4(1-6)7-3/h2H,1,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNJOLKBUQYMEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)CN)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromothiazol-2-YL)methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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